molecular formula C14H19NO2 B1248121 (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol

(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol

Cat. No. B1248121
M. Wt: 233.31 g/mol
InChI Key: FGYVMFMFZWJGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paniculidine B is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.

Scientific Research Applications

Kinetics and Reaction Products

  • The reaction of similar compounds with OH radicals shows the formation of various products, providing insights into potential applications in environmental and material sciences (Aschmann, Arey, & Atkinson, 2011).

Synthesis of Derivatives

  • Acid-catalyzed synthesis methods for 3-indolyl α,β-unsaturated carbonyl compounds have been developed, indicating potential routes for synthesizing derivatives of these compounds (Wang & Ikemoto, 2005).

Novel Oxidations

  • Studies on the oxidation of indole derivatives, like the 1,3-disubstituted indoles, show the formation of novel functionalized products, suggesting applications in organic synthesis and pharmaceuticals (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

Crystal Structure Studies

  • Crystal structure analyses of related compounds, such as trichotomine dimethyl ester, provide insights into molecular geometry, which can be crucial for designing drugs and materials (Iijima & Irikawa, 1996).

Analysis in Mass Spectrometry

Liquid Chromatographic Assay

Synthesis and Antiviral Activity

  • Research on synthesizing substituted 3-amino[6,5-b]triazinoindoles demonstrates potential pharmaceutical applications, particularly in antiviral therapies (Bell & Zalay, 1975).

Fluorescence Studies

  • Investigations into the fluorescence emission of indole derivatives, such as 3-methylindole, offer insights into their use in probing protein conformation in biochemistry (Hershberger, Lumry, & Verrall, 1981).

Synthesis of Indole Derivatives

  • Research on the synthesis of indole-2-acetic acid methyl esters, including 5-methoxyindole-2-acetate, can inform the production of plant hormones and related biochemical studies (Modi, Oglesby, & Archer, 2003).

Spectrofluorimetric Analysis

  • Studies on the fluorescence of auxin and skatole, indole compounds, in the presence of hydroxypropyl-β-cyclodextrin have implications for analytical methods in biochemistry and environmental monitoring (Galian, Bracamonte, & Veglia, 2005).

Alkaloid Isolation and Anti-inflammatory Activity

  • Isolation of indole-type alkaloids from natural sources, such as Clematis florida var. plena, and their anti-inflammatory activity, suggests applications in pharmacology and natural product research (Sun et al., 2018).

properties

IUPAC Name

4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVMFMFZWJGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CN(C2=CC=CC=C21)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol
Reactant of Route 2
Reactant of Route 2
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol
Reactant of Route 3
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol
Reactant of Route 4
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol
Reactant of Route 5
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol
Reactant of Route 6
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol

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